molecular formula C10H13NO2 B3268823 5-Isobutylpicolinic acid CAS No. 49751-49-7

5-Isobutylpicolinic acid

Cat. No.: B3268823
CAS No.: 49751-49-7
M. Wt: 179.22 g/mol
InChI Key: ZPXJBGFPNLUFBV-UHFFFAOYSA-N
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Description

5-Isobutylpicolinic acid: is an organic compound with the molecular formula C10H13NO2 . It is a derivative of picolinic acid, where the hydrogen atom at the 5-position of the pyridine ring is replaced by an isobutyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Isobutylpicolinic acid typically involves the alkylation of picolinic acid. One common method is the Friedel-Crafts alkylation, where picolinic acid is reacted with isobutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can be easily scaled up for large-scale production. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions: 5-Isobutylpicolinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Isobutylpicolinic acid is used as a ligand in coordination chemistry. It can form stable complexes with various metal ions, which are useful in catalysis and material science .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in modulating enzyme activity and interacting with biological macromolecules .

Medicine: The compound is being investigated for its potential therapeutic applications, including its role as an anti-inflammatory and antimicrobial agent. Its ability to chelate metal ions makes it a candidate for treating metal ion-related disorders .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 5-Isobutylpicolinic acid involves its interaction with specific molecular targets. It can bind to metal ions, forming stable complexes that can modulate the activity of metalloenzymes. Additionally, the compound can interact with biological macromolecules, such as proteins and nucleic acids, altering their structure and function .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: 5-Isobutylpicolinic acid is unique due to the presence of the isobutyl group at the 5-position, which imparts distinct chemical and biological properties. This structural modification can enhance its ability to interact with specific molecular targets and improve its solubility and stability compared to other picolinic acid derivatives .

Properties

IUPAC Name

5-(2-methylpropyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7(2)5-8-3-4-9(10(12)13)11-6-8/h3-4,6-7H,5H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPXJBGFPNLUFBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CN=C(C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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